2-(Pentan-3-ylidene)-1,3-dithiane
Description
Structure
3D Structure
Properties
CAS No. |
51102-64-8 |
|---|---|
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2-pentan-3-ylidene-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-3-8(4-2)9-10-6-5-7-11-9/h3-7H2,1-2H3 |
InChI Key |
UZVDYGJWLQFSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1SCCCS1)CC |
Origin of Product |
United States |
Mechanistic Studies of Reactions Involving 2 Pentan 3 Ylidene 1,3 Dithiane
Reaction Mechanisms Governing Formation of the Exocyclic Double Bond
The formation of the exocyclic double bond in 2-(pentan-3-ylidene)-1,3-dithiane, a ketene (B1206846) dithioacetal, can be achieved through several established synthetic routes. A primary method involves the reaction of an active methylene (B1212753) compound with carbon disulfide in the presence of a base, followed by alkylation. growingscience.com
A common and direct approach is the condensation of a ketone, in this case, pentan-3-one, with 1,3-propanedithiol (B87085). This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The mechanism proceeds via the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of pentan-3-one, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.
Proton Transfer and Water Elimination: A proton transfer from the sulfur to the oxygen atom occurs, followed by the elimination of a water molecule to form a thionium (B1214772) ion.
Intramolecular Cyclization: The second thiol group within the same molecule then attacks the thionium ion carbon in an intramolecular fashion, leading to the formation of the 1,3-dithiane (B146892) ring.
Formation of the Exocyclic Double Bond: To form the ylidene moiety, a pre-formed dithiane anion can be reacted with an appropriate electrophile, or a Peterson olefination type reaction can be employed. However, for the direct synthesis from a ketone to a ketene dithioacetal, a common method involves the reaction of a ketone with carbon disulfide and an alkylating agent in the presence of a strong base. baselius.ac.in
Another significant pathway is through the Corey-Seebach reaction, where 1,3-dithiane is deprotonated by a strong base like n-butyllithium to form 2-lithio-1,3-dithiane. wikipedia.orgjk-sci.com This lithiated intermediate, a potent nucleophile, can then react with a suitable electrophile. To obtain this compound, a reaction sequence starting from a precursor that can eliminate to form the double bond would be necessary.
The table below summarizes common methods for the synthesis of ketene dithioacetals, which are applicable to the formation of this compound.
| Method | Reactants | Reagents/Catalysts | Key Intermediates |
|---|---|---|---|
| Thioacetalization/Condensation | Pentan-3-one, 1,3-Propanedithiol | Lewis or Brønsted Acid (e.g., HCl, BF₃·OEt₂) | Hemithioacetal, Thionium ion |
| From Active Methylene Compounds | Active methylene compound, Carbon disulfide | Base (e.g., NaH, KOt-Bu), Alkylating agent | Dithiolate salt |
| Corey-Seebach Approach | 1,3-Dithiane | n-Butyllithium, Electrophile | 2-Lithio-1,3-dithiane |
Radical and Ionic Pathways in Dithiane Transformations
The transformations of this compound and related ketene dithioacetals can proceed through both ionic and radical pathways, showcasing their synthetic versatility. kyoto-u.ac.jp
Ionic Pathways: Ionic reactions of ketene dithioacetals are the most common. The double bond in these compounds is nucleophilic due to the electron-donating effect of the sulfur atoms. growingscience.comkyoto-u.ac.jp
Hydrolysis: A key ionic transformation is the hydrolysis of the dithiane ring to regenerate the corresponding carbonyl compound. organic-chemistry.org This deprotection is often carried out under acidic conditions with the assistance of reagents like mercury(II) oxide or N-halosuccinimides. wikipedia.orgacs.org The mechanism involves the attack of water on a sulfur-stabilized carbocation.
Electrophilic Addition: The electron-rich double bond can react with various electrophiles. kyoto-u.ac.jp For example, in the presence of a Lewis acid, ketene dithioacetals can react with aldehydes or orthoesters. kyoto-u.ac.jp The reaction initiates with the activation of the electrophile by the Lewis acid, followed by the nucleophilic attack of the dithiane's double bond.
Umpolung Reactivity: The Corey-Seebach reaction provides a classic example of ionic pathways involving dithianes, establishing them as acyl anion equivalents. jk-sci.comorganic-chemistry.org Deprotonation at the C2 position with a strong base like n-butyllithium creates a nucleophilic carbanion that can react with a wide range of electrophiles such as alkyl halides, epoxides, and carbonyl compounds. wikipedia.orgsynarchive.com
Radical Pathways: While less common than ionic reactions, radical pathways offer alternative modes of reactivity. Ketene dithioacetals can act as effective radical acceptors. kyoto-u.ac.jp
Radical Addition: The addition of an alkyl radical to the double bond of a ketene dithioacetal generates a new radical intermediate stabilized by the two adjacent sulfur atoms. kyoto-u.ac.jp This stabilization is a key driving force for such reactions.
Oxidative Coupling: Metal-free oxidative coupling reactions can proceed via a radical mechanism. For instance, an oxidative coupling for alkyne difunctionalization can lead to β-ketodithianes through a radical coupling pathway, involving the formation of new C-C and C-O bonds. organic-chemistry.org
Photochemical Reactions: Photodeprotection of 1,3-dithianes can occur through a radical mechanism. nih.gov This process can be initiated by electron transfer from the dithiane to a triplet sensitizer (B1316253), forming a dithiane radical cation. This radical cation can then undergo fragmentation via C-S bond cleavage to form a distonic radical cation, which ultimately leads to the parent carbonyl compound in the presence of an oxygen source like the superoxide (B77818) anion. nih.gov
Stereochemical Outcomes and Diastereoselectivity in Dithiane-Mediated Reactions
The stereochemical outcomes of reactions involving dithianes are of significant interest in asymmetric synthesis. The bulky 1,3-dithiane group can exert considerable steric influence, directing the approach of reagents and leading to high levels of diastereoselectivity. numberanalytics.com
When a new chiral center is created from an sp²-hybridized carbon, such as in additions to the double bond of this compound, the incoming group can approach from two different faces, potentially leading to a mixture of stereoisomers. ochemtutor.com However, the presence of existing chiral centers in the molecule or the use of chiral catalysts can favor the formation of one diastereomer over the other. numberanalytics.com
In reactions involving 2-lithio-1,3-dithiane derivatives, the stereochemistry of the addition to electrophiles can often be controlled. For example, the reaction of a chiral dithiane with an achiral electrophile can lead to diastereomeric products in unequal amounts. The stereoselectivity is often dictated by the preferential attack of the electrophile from the less hindered face of the dithiane anion.
An example of high diastereoselectivity is observed in the rhodium-catalyzed reaction of a ketene dithioacetal monoxide with an arylboronic acid, which yields a product with high diastereoselectivity. kyoto-u.ac.jpkyoto-u.ac.jp The proposed mechanism involves the coordination of the rhodium catalyst to the oxygen atom, followed by the attack of the aryl group from a specific face of the activated double bond. kyoto-u.ac.jpkyoto-u.ac.jp
Organocatalysis has also been successfully employed to achieve stereoselective additions to dithiane derivatives. For instance, the conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, catalyzed by a chiral bifunctional thiourea (B124793) catalyst, yields γ-nitro-β-aryl-α-keto esters with high enantioselectivity (up to 92% ee). rsc.org The stereochemical control is attributed to the hydrogen bond network established by the catalyst. rsc.org
The table below provides examples of diastereoselective reactions involving dithiane derivatives.
| Reaction Type | Dithiane Derivative | Electrophile/Reagent | Catalyst/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | 2-Carboxythioesters-1,3-dithiane | Nitroalkenes | Chiral thiourea catalyst | Up to 92% enantiomeric excess | rsc.org |
| Aryl Addition | Ketene dithioacetal monoxide | Arylboronic acid | Rhodium catalyst | High diastereoselectivity | kyoto-u.ac.jpkyoto-u.ac.jp |
| Anionic Cyclization | D-glucosamine-based trimethylene dithioacetal | Intramolecular epoxide | Corey-Seebach conditions (n-BuLi) | Diastereomeric ratio of 2.4:1 | nih.gov |
Influence of Reaction Conditions and Catalysis on Mechanism
The mechanism, rate, and selectivity of reactions involving this compound are highly dependent on the reaction conditions and the choice of catalyst.
Catalysis:
Acid Catalysis: The formation of dithianes from carbonyl compounds is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org A variety of catalysts, including yttrium triflate, hafnium trifluoromethanesulfonate, and tungstophosphoric acid, have been shown to be effective. organic-chemistry.org The choice of catalyst can influence the chemoselectivity, for example, allowing for the protection of aldehydes over ketones. organic-chemistry.org The use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless 1,3-propanedithiol equivalent is catalyzed by acids like p-dodecylbenzenesulfonic acid or concentrated hydrochloric acid. organic-chemistry.orgorganic-chemistry.org
Base Catalysis: Strong bases like n-butyllithium are fundamental to the Corey-Seebach reaction, enabling the deprotonation of the C2 position of the dithiane ring to form a potent nucleophile. researchgate.net The choice of base and the presence of additives can influence the reaction pathway. For instance, the addition of HMPA can trigger a Brook rearrangement in certain silylated dithiane systems. organic-chemistry.org
Metal Catalysis: Transition metals, such as rhodium, can catalyze additions to ketene dithioacetals with high stereoselectivity. kyoto-u.ac.jpkyoto-u.ac.jp DNA-based catalysts incorporating heterobimetallic platinum(II) and copper(II) complexes have been developed to promote 1,3-dipolar reactions, where the metal center activates the reactants. nih.gov
Reaction Conditions:
Solvent: The choice of solvent can have a profound impact on the reaction mechanism and outcome. In some cases, solvent-free conditions can accelerate reaction rates and simplify product isolation. organic-chemistry.org The polarity of the solvent can also influence the stability of ionic intermediates.
Temperature: Temperature is a critical parameter. Low temperatures (e.g., -78 °C to -20 °C) are often required for the formation and reaction of lithiated dithianes to prevent side reactions and decomposition. researchgate.net In the reaction of 2-lithio-1,3-dithianes with nitroarenes, lower temperatures favor conjugate addition over redox reactions. researchgate.net
Concentration and Stoichiometry: The relative amounts of reactants and reagents are crucial. In the deprotonation and subsequent alkylation of dithianes derived from D-glucosamine, the stoichiometry of the base and the electrophile was found to be a critical factor for achieving selective C-C bond formation. organic-chemistry.org
The following table summarizes the influence of various conditions on dithiane reactions.
| Parameter | Effect on Mechanism/Outcome | Example |
|---|---|---|
| Catalyst Type (Acid) | Influences reaction rate and chemoselectivity. | Hafnium triflate allows for chemoselective protection of aldehydes over ketones. organic-chemistry.org |
| Catalyst Type (Base) | Enables deprotonation for umpolung reactivity. | n-BuLi is used to form 2-lithio-1,3-dithiane for Corey-Seebach reactions. researchgate.net |
| Solvent | Can accelerate reaction rates and influence reaction pathways. | Solvent-free conditions accelerate thioacetalization. organic-chemistry.org Addition of HMPA can induce a Brook rearrangement. organic-chemistry.org |
| Temperature | Controls selectivity and stability of intermediates. | Low temperatures (-78 °C) favor conjugate addition over redox pathways in reactions with nitroarenes. researchgate.net |
Chemical Reactivity and Derivatization of 2 Pentan 3 Ylidene 1,3 Dithiane
Reactivity of the Exocyclic Carbon-Carbon Double Bond
The exocyclic C=C double bond in 2-(pentan-3-ylidene)-1,3-dithiane is the primary site for a variety of addition and transformation reactions. Its electron-rich nature, conferred by the two sulfur atoms, dictates its reactivity profile.
Addition reactions to the exocyclic double bond are a common strategy for the functionalization of ketene (B1206846) dithioacetals.
Hydrogenation: The hydrogenation of the exocyclic double bond in ketene dithioacetals leads to the corresponding saturated 1,3-dithianes. While specific studies on this compound are not prevalent, the hydrogenation of similar systems, such as cyclic 1,3-diones to their corresponding 1,3-diols, is a well-established transformation. nih.gov For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol proceeds efficiently over a commercial Ru/C catalyst. nih.gov This suggests that the double bond in this compound could be selectively reduced under similar catalytic conditions to yield 2-(pentan-3-yl)-1,3-dithiane.
Halogenation: The halogenation of ketene dithioacetals can be achieved under various conditions. dntb.gov.uarsc.org A facile oxidative halogenation of α-oxo ketene dithioacetals using a potassium halide and an oxidant combination occurs under transition-metal-free conditions at ambient temperature. dntb.gov.uarsc.org This method provides halogenated ketene dithioacetals in good to excellent yields. rsc.org For instance, N-bromosuccinimide in carbon tetrachloride has been used for the direct bromination of ketene dithioacetals. rsc.org The halogenation of an unsymmetrical ketone in an acidic medium typically results in the halogenation of the more substituted alkyl group. wikipedia.org In contrast, under basic conditions, halogenation occurs at the less substituted alkyl group. wikipedia.org
Hydroboration: A noteworthy addition reaction is the regioselective hydroboration of ketene dithioacetals. A visible-light-promoted radical chain process using NHC-boranes and thiophenol as a proton donor allows for the hydroborylation of ketene dithioacetals under mild conditions. nih.govacs.org This protocol features a low-cost catalyst, tolerates a variety of functional groups, and produces good to excellent yields. acs.org The reaction proceeds in an anti-Markovnikov fashion, where the boron attaches to the least substituted carbon of the double bond. libretexts.orgyoutube.com Subsequent oxidation would then yield the corresponding alcohol.
Table 1: Summary of Addition Reactions
| Reaction | Reagents & Conditions | Product Type |
| Hydrogenation | H₂, Ru/C catalyst | Saturated 1,3-dithiane (B146892) |
| Halogenation | KX/Oxidant or NBS/CCl₄ | α-Halo ketene dithioacetal |
| Hydroboration | NHC-borane, Thiophenol, Visible Light | α-Boryl-1,3-dithiane |
The exocyclic double bond of this compound can participate in cycloaddition reactions, serving as a dipolarophile or a component in other cycloadditions to form various ring systems. electronicsandbooks.comwikipedia.org
[3+2] Cycloadditions: Ketene dithioacetals can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides and nitrile oxides. electronicsandbooks.comwikipedia.org For example, the intramolecular cycloaddition of an azido-functionalized ketene dithioacetal leads to the formation of a cyclic α-amino ketene dithioacetal, which can be further converted to cyclic α-amino acids. electronicsandbooks.com In another variation, visible-light-induced [3+2] oxidative cyclization of alkynes with ketene dithioacetals, where the latter acts as a thiavinyl 1,3-dipole, yields multisubstituted thiophenes under mild, metal-free conditions. researchgate.net
[4+2] Cycloadditions (Diels-Alder): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. libretexts.org While simple alkenes are often poor dienophiles, the electronic nature of the double bond in this compound could allow it to react with electron-deficient dienes. libretexts.org Conversely, dienes incorporating the ketene dithioacetal moiety can react with reactive dienophiles. These reactions are highly stereospecific. libretexts.org
Oxidation of the exocyclic double bond or the sulfur atoms in the dithiane ring can lead to a variety of useful synthetic intermediates.
Oxidation to Sulfoxides: Ketene dithioacetals can undergo highly enantioselective oxidation to produce trans bis-sulfoxides. nih.govacs.org This transformation can be achieved using a Sharpless-type asymmetric oxidation with (+)-DET, Ti(OiPr)₄, and cumene (B47948) hydroperoxide, yielding products with excellent control of enantioselectivity and diastereoselectivity. nih.govacs.org Simpler oxidation can lead to ketene dithioacetal S-oxides, which are valuable Michael acceptors. acs.org Reagents like m-CPBA and NaIO₄ are effective for this transformation. acs.org
Oxidative Cyclization: In the presence of certain reagents, ketene dithioacetals can undergo oxidative cyclization. For example, a copper-catalyzed aerobic cyclocondensation of α-acyl ketene dithioacetals with ammonium (B1175870) acetate (B1210297) and methanol (B129727) can produce highly functionalized pyrimidines. researchgate.net
Transformations Involving the 1,3-Dithiane Ring System
The 1,3-dithiane ring is not merely a spectator; it can be cleaved (deprotected) to reveal a carbonyl group or can undergo rearrangements to different ring sizes.
The most common transformation of the 1,3-dithiane ring is its removal to unmask a carbonyl group, a process known as deprotection.
Deprotection: The 1,3-dithiane group is a robust protecting group for carbonyls, stable to both acidic and basic conditions. scribd.comyoutube.com Its removal often requires specific reagents. A variety of methods have been developed for this purpose, including the use of mercury(II) salts like mercury(II) nitrate (B79036) trihydrate, which can perform the deprotection efficiently under solid-state conditions. mdpi.com Other reagents include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can selectively cleave 1,3-dithianes in the presence of 1,3-dithiolanes. rsc.org Photochemical methods in the presence of a sensitizer (B1316253) and oxygen also lead to deprotection, regenerating the parent carbonyl compound. conicet.gov.ar
Functional Group Interconversion: Beyond deprotection, the dithiane moiety can be converted into other functional groups. A notable example is the reaction of 2-alkyl-1,3-dithiane derivatives with reagents like bromine trifluoride (BrF₃) to form 1,1-difluoromethyl alkanes. organic-chemistry.org
Table 2: Selected Deprotection Methods for 1,3-Dithianes
| Reagent(s) | Conditions | Product |
| Hg(NO₃)₂·3H₂O | Solid-state, room temp. | Carbonyl compound |
| DDQ | MeCN–H₂O (9:1) | Carbonyl compound |
| Sensitizer, hν, O₂ | MeCN, λ > 350 nm | Carbonyl compound |
| BrF₃ | N/A | 1,1-Difluoroalkane |
The 1,3-dithiane ring can be induced to undergo rearrangement to either larger or smaller heterocyclic systems.
Ring Expansion: 2-Alkylidene-1,3-dithianes can undergo an oxidative ring expansion reaction. For instance, treatment with lead tetraacetate (Pb(OAc)₄) can transform a 2-alkylidene-1,3-dithiane into a 3-alkyl-1,4-dithiepan-2-one, a seven-membered ring system. oup.com However, the success of this reaction can be substrate-dependent, as 2-benzylidene-1,3-dithiane under the same conditions yields an acetoxy-substituted product without ring expansion. oup.com
Ring Contraction: Ring contractions of the 1,3-dithiane system are also known. For example, 1,3-dithian-5-ols react stereospecifically with phosphorus oxychloride in pyridine (B92270) to yield 4-chloromethyl-1,3-dithiolans, which represents a contraction from a six-membered to a five-membered ring. rsc.org
Reactions at the Sulfur Centers (e.g., Oxidation to Sulfoxides/Sulfones)
The sulfur atoms within the 1,3-dithiane ring of this compound are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation is typically achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org
The controlled oxidation to the corresponding sulfoxide (B87167) can be accomplished using reagents like microbial oxidation or tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanium catalyst. chemicalbook.com Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting reaction conditions. organic-chemistry.org For instance, hydrogen peroxide in the presence of specific catalysts can selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org
The introduction of one or two oxygen atoms to the sulfur centers withdraws electron density from the ring, impacting the reactivity of the rest of the molecule. kyoto-u.ac.jp For example, the resulting ketene dithioacetal monoxides are more electrophilic compared to the parent ketene dithioacetal. kyoto-u.ac.jp
Table 1: Oxidation Reactions of Dithianes
| Oxidizing Agent | Product | Notes |
| Microbial Oxidation | 1,3-Dithiolane-1-oxide | Can proceed with high enantiomeric excess. chemicalbook.com |
| t-BuOOH, Cp2TiCl2 | 2-Phenyl monosulfoxide | Diastereoselective oxidation. chemicalbook.com |
| Hydrogen Peroxide (H2O2) | Sulfoxides or Sulfones | Selectivity can be controlled by the choice of catalyst. organic-chemistry.orgorganic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) / NaBrO3 | Sulfoxides | Heterogeneous reagent simplifies work-up. organic-chemistry.org |
| Periodic Acid (H5IO6) / FeCl3 | Sulfoxides | Fast and efficient method. organic-chemistry.org |
Nucleophilic and Electrophilic Reactivity Profiles (e.g., Umpolung Principle)
The concept of "umpolung," or reactivity inversion, is central to the chemistry of 1,3-dithianes and by extension, to this compound. organic-chemistry.orgegyankosh.ac.in In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, when a carbonyl is converted to a 1,3-dithiane, the proton at the C2 position becomes acidic and can be removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion is a masked acyl anion. egyankosh.ac.in
While this compound itself does not have a proton at the C2 position for direct deprotonation, the exocyclic double bond significantly influences its reactivity. Ketene dithioacetals are generally nucleophilic and react with various electrophiles. kyoto-u.ac.jp The double bond can react with electrophiles, and the presence of the sulfur atoms stabilizes the resulting intermediates.
Conversely, oxidation of the sulfur atoms to form ketene dithioacetal monoxides renders the molecule more electrophilic. kyoto-u.ac.jp This allows for reactions with a range of nucleophiles. The ability to switch between nucleophilic and electrophilic character through simple chemical transformations underscores the synthetic versatility of this class of compounds.
The reactivity of the lithiated 1,3-dithiane anion, a related species, showcases the nucleophilic potential of this system. It readily reacts with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. scribd.comslideshare.net This umpolung strategy provides access to products that are not achievable through conventional carbonyl chemistry. organic-chemistry.org
Table 2: Reactivity Profile of Dithiane Derivatives
| Reagent Type | Reactivity of Dithiane Derivative | Product Type | Principle |
| Strong Base (e.g., n-BuLi) | Acts as a nucleophile (carbanion formation) | Alkylated dithianes, hydroxyalkyl dithianes | Umpolung organic-chemistry.orgegyankosh.ac.in |
| Electrophiles (e.g., alkyl halides, carbonyls) | Dithiane carbanion attacks electrophile | Varied C-C bond formation products | Umpolung organic-chemistry.orgscribd.com |
| Oxidizing Agents | Sulfur atoms are oxidized | Sulfoxides, Sulfones | Standard oxidation |
| Nucleophiles | Reacts with oxidized dithiane derivatives (e.g., monoxides) | Varied addition products | Enhanced electrophilicity kyoto-u.ac.jp |
Applications of 2 Pentan 3 Ylidene 1,3 Dithiane in Complex Organic Synthesis
Role as a Synthetic Equivalent
The primary utility of dithianes in synthesis stems from their ability to function as masked carbonyl groups and, upon deprotonation, as potent nucleophiles. This dual role makes them invaluable synthetic equivalents for moieties that are otherwise difficult to generate.
Odorless Thiopropane Equivalent : Traditional methods for creating dithianes involve the reaction of a carbonyl compound with 1,3-propanedithiol (B87085), a volatile and notoriously foul-smelling reagent. organic-chemistry.org To circumvent this significant practical issue, researchers have developed non-thiolic, odorless equivalents. Compounds such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490), a close analogue of 2-(pentan-3-ylidene)-1,3-dithiane, have been successfully employed as odorless sources of the 1,3-dithiane (B146892) moiety. organic-chemistry.orgorganic-chemistry.org These reagents react with aldehydes and ketones, typically under acidic catalysis, to transfer the dithiane group, thus forming the desired thioacetal without the use of free thiols. organic-chemistry.orgorganic-chemistry.org This approach offers a greener and more user-friendly alternative for protecting carbonyl groups and preparing dithiane intermediates. organic-chemistry.org For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used in p-dodecylbenzenesulfonic acid-catalyzed thioacetalizations in water and under solvent-free conditions, demonstrating high efficiency and practicality. organic-chemistry.orgorganic-chemistry.org
Strategies for C-C Bond Formation Using Dithiane Derivatives
The generation of the C2 carbanion from a 1,3-dithiane is the cornerstone of its application in carbon-carbon bond formation. youtube.com This strategy allows for the construction of complex carbon skeletons through the sequential addition of electrophiles.
The general synthetic sequence is as follows:
Protection : A carbonyl compound is reacted with 1,3-propanedithiol or an odorless equivalent to form the corresponding 1,3-dithiane. youtube.comorganic-chemistry.org
Deprotonation : The dithiane is treated with a strong base, most commonly n-butyllithium, to abstract the acidic C2 proton and form the nucleophilic lithiated dithiane. youtube.comyoutube.com
Alkylation/Addition : The dithiane anion is reacted with an electrophile. This step forms the new carbon-carbon bond. A wide variety of electrophiles can be used, including alkyl halides, epoxides, other carbonyl compounds (aldehydes, ketones), and esters. youtube.comuwindsor.ca
Deprotection : The dithiane group is hydrolyzed to unveil the new carbonyl functionality (an aldehyde or a ketone). youtube.com
This process can be repeated, as the mono-alkylated dithiane still possesses one acidic C2 proton, allowing for a second, different alkyl group to be introduced before hydrolysis. youtube.com This stepwise dialkylation provides a route to unsymmetrical ketones. youtube.com
| Step | Reagent/Condition | Purpose |
| 1 | n-Butyllithium (n-BuLi) | Deprotonation to form the carbanion youtube.com |
| 2 | Primary Alkyl Halide (R-X) | SN2 reaction to form a C-C bond youtube.com |
| 3 | Mercuric Chloride (HgCl₂) in aqueous solution | Hydrolysis to form an aldehyde youtube.com |
| Optional Second Alkylation | ||
| 4 | n-Butyllithium (n-BuLi) | Deprotonation of mono-alkylated dithiane youtube.com |
| 5 | Second Alkyl Halide (R'-X) | Second C-C bond formation youtube.com |
| 6 | Mercuric Chloride (HgCl₂) in aqueous solution | Hydrolysis to form a ketone youtube.com |
This interactive table summarizes the general strategy for C-C bond formation using 1,3-dithianes.
Integration into Total Synthesis of Natural Products and Architecturally Complex Molecules
The reliability and versatility of dithiane chemistry have made it a go-to strategy in the total synthesis of numerous complex natural products. uwindsor.ca The ability to form C-C bonds by coupling a nucleophilic masked carbonyl with chiral electrophiles like epoxides is particularly powerful. uwindsor.ca
A prominent example is found in the synthesis of the marine macrolide spongistatin 1 by Kishi and co-workers. uwindsor.ca The synthesis of key fragments of this architecturally complex molecule relied heavily on dithiane chemistry. For instance, the C(1)–C(12) unit was constructed by reacting 2-lithio-1,3-dithiane with a chiral epoxide, followed by silylation and a second deprotonation/alkylation sequence with another epoxide. uwindsor.ca A similar strategy involving the coupling of a lithiated dithiane derivative with a different epoxide was used to build the C(18)–C(28) fragment. uwindsor.ca These examples underscore how dithiane anions serve as "linchpin" reagents, effectively stitching together complex, stereochemically rich fragments. acs.org
The methodology has also been applied to the synthesis of various alkaloids, such as supinidine (B1213332) and trachelanthanidine, and other natural products like the insect pheromone (±)-eldanolide. uwindsor.ca The robust nature of the dithiane group, which is stable to many common reaction conditions, allows it to be carried through multiple synthetic steps before its final unmasking to reveal the target carbonyl group. organic-chemistry.org
Development of Novel Reagents and Methodologies in Organic Synthesis
Concerns over the environmental impact and practical difficulties of using volatile thiols have spurred the development of new reagents and methods for thioacetalization. organic-chemistry.org The creation of odorless 1,3-propanedithiol equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, represents a significant advance in this area. organic-chemistry.orgorganic-chemistry.org
Research has focused on optimizing the conditions for using these novel reagents. Key findings include:
Solvent-Free and Aqueous Conditions : Thioacetalization using these odorless reagents has been shown to be highly effective under solvent-free conditions with an acid catalyst, or even in water using a surfactant-type catalyst like p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.orgorganic-chemistry.org The reaction in water is believed to be accelerated by the formation of micelles, which bring the reactants together. organic-chemistry.org
Chemoselectivity : These methods exhibit high chemoselectivity. For example, aldehydes can be selectively protected in the presence of ketones, and aliphatic ketones can be protected over aromatic ketones, due to differences in reaction rates. organic-chemistry.org This selectivity is highly valuable in multi-step synthesis where differential protection of carbonyl groups is required.
Mild and Efficient : The reactions proceed under mild conditions, are often high-yielding, and allow for simple product isolation, frequently by filtration. organic-chemistry.org
These methodological improvements, centered around stable and odorless dithiane precursors, have made a classic synthetic transformation more practical, safer, and environmentally benign. organic-chemistry.orgorganic-chemistry.org
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Pentan 3 Ylidene 1,3 Dithiane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dithiane Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the local electronic environment of individual atoms. For 2-(pentan-3-ylidene)-1,3-dithiane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the complete atomic connectivity.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). The structure of this compound contains four unique proton environments.
Ethyl Groups: The two ethyl groups attached to the ylidene carbon are chemically equivalent due to rotation around the C-C single bonds. This results in a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the adjacent methylene protons.
Dithiane Ring: The six-membered dithiane ring protons are split into two distinct signals corresponding to the two methylene groups adjacent to the sulfur atoms (C4 and C6) and the central methylene group (C5). These typically appear as multiplets due to complex spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Ethyl) | ~2.3 - 2.6 | Quartet (q) | 4H |
| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t) | 6H |
| -SCH₂- (C4/C6) | ~2.8 - 3.1 | Triplet (t) or Multiplet (m) | 4H |
| -CH₂- (C5) | ~2.0 - 2.3 | Quintet (p) or Multiplet (m) | 2H |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical nature (alkane, alkene, etc.). For the symmetric structure of this compound, five distinct carbon signals are expected.
Ylidene Carbons: Two signals correspond to the carbons of the C=C double bond. The carbon atom bonded to the two sulfur atoms (C2) appears at a characteristic downfield shift, while the other exocyclic double bond carbon also has a distinct resonance in the olefinic region.
Dithiane Ring Carbons: The carbons at positions 4 and 6 are equivalent and show a single peak, while the carbon at position 5 appears as a separate signal.
Ethyl Group Carbons: The equivalent methylene and methyl carbons of the two ethyl groups each produce a single signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (S-C-S) | ~130 - 140 |
| C=C (Exocyclic) | ~125 - 135 |
| C4/C6 (-SCH₂-) | ~29 - 32 |
| C5 (-CH₂-) | ~24 - 26 |
| -CH₂- (Ethyl) | ~30 - 35 |
| -CH₃ (Ethyl) | ~12 - 15 |
While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms which protons are coupled to each other. Key correlations would be observed between the methylene and methyl protons of the ethyl groups, and between the adjacent methylene groups (C4/C6 and C5) within the dithiane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to. mdpi.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon in the skeleton, for instance, linking the proton quartet at ~2.4 ppm to the ethyl methylene carbon at ~32 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. mdpi.com For this compound, crucial HMBC correlations would include:
Correlations from the ethyl group protons to both vinylic carbons (C=C), confirming the attachment of the pentan-3-ylidene group to the dithiane ring.
Correlations from the dithiane ring protons at C4/C6 to the sp²-hybridized C2 carbon, confirming the ring structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. For this compound, HRMS is used to confirm its elemental composition of C₈H₁₄S₂. rsc.org This distinguishes it from any other potential isomers or compounds that might have the same nominal mass but a different atomic makeup.
Table 3: Molecular Weight Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄S₂ |
| Nominal Mass | 174 u |
| Monoisotopic Mass | 174.0588 u |
In practice, chemical synthesis often yields a mixture containing the desired product, starting materials, and byproducts. Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are essential for analyzing such complex samples. eurl-pesticides.euuniversiteitleiden.nlnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This is an effective method for assessing the purity of this compound and identifying volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are less volatile or thermally sensitive. eurl-pesticides.eunih.gov The sample is separated by high-performance liquid chromatography (HPLC) before entering the mass spectrometer. LC-MS/MS, a tandem MS technique, can provide even greater selectivity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. eurl-pesticides.eunih.gov This is particularly useful for identifying the target compound in complex biological or environmental matrices.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are predicated on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb radiation at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser, providing information on the vibrational modes of a molecule. For this compound, these techniques are instrumental in confirming the presence of key structural features, particularly the carbon-carbon double bond (C=C) of the ketene (B1206846) dithioacetal moiety and the carbon-sulfur (C-S) bonds of the dithiane ring.
The analysis of ketene dithioacetals by IR spectroscopy reveals characteristic absorption bands. The stretching vibration of the C=C bond in ketene dithioacetals is a prominent feature, although its frequency can be influenced by substituents. In addition to the C=C stretch, the spectra will also exhibit characteristic absorptions for C-H stretching and bending vibrations of the alkyl groups and the dithiane ring.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the C-S single bonds are expected to produce distinct signals in the Raman spectrum. The symmetric nature of the C-S stretching vibrations often leads to strong Raman scattering, making this technique particularly useful for the characterization of the dithiane ring system.
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecular structure of this compound. nih.govmdpi.comresearchgate.netekb.eg The table below summarizes the expected characteristic vibrational frequencies for the key functional groups present in the molecule.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C=C (Ketene dithioacetal) | Stretching | 1580 - 1640 | IR, Raman |
| C-S (Dithiane ring) | Stretching | 600 - 800 | IR, Raman |
| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C-H (Alkyl) | Bending | 1375 - 1470 | IR, Raman |
Chromatographic Methods for Purification and Purity Analysis
Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. ijrpc.com The choice of a specific chromatographic method depends on the volatility and polarity of the compound and its potential impurities.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).
The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The purity of the compound can be determined by the relative area of its peak in the chromatogram. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. The choice of the column (stationary phase) is critical for achieving good separation from any starting materials or by-products. Non-polar or moderately polar columns are generally effective for the analysis of dithiane derivatives. nist.gov
Liquid Chromatography (LC) for Non-Volatile Compounds
For compounds that are not sufficiently volatile or are thermally labile, liquid chromatography is the preferred method. High-performance liquid chromatography (HPLC) is a powerful technique that utilizes high pressure to force the solvent (mobile phase) through a column packed with a stationary phase.
For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is assessed by the peak area in the chromatogram. LC can also be coupled with mass spectrometry (LC-MS) for definitive identification of the main component and any impurities.
Preparative Chromatography for Compound Isolation
When a high-purity sample of this compound is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger quantities of the desired compound.
Both preparative gas chromatography and preparative liquid chromatography can be used. Preparative LC is more common for the purification of dithiane derivatives. uib.no The process involves injecting a larger amount of the crude product onto a preparative column and collecting the fraction containing the pure compound as it elutes. The purity of the collected fractions is then verified using analytical chromatography. Flash chromatography, a rapid form of preparative column chromatography that uses moderate pressure, is also a widely used and efficient method for the purification of such compounds in a research laboratory setting. uib.no
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Purpose |
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Inert gas (e.g., He, N₂) | Purity analysis, identification |
| Liquid Chromatography (LC) | Non-polar (e.g., C18) | Polar solvent mixture (e.g., MeCN/H₂O) | Purity analysis, identification |
| Preparative Chromatography | Silica gel or C18 | Solvent gradient (e.g., Hexane/EtOAc) | Isolation and purification |
Computational and Theoretical Investigations of 2 Pentan 3 Ylidene 1,3 Dithiane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netunimib.it By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, including geometries, energies, and spectroscopic parameters. researchgate.net For 2-(pentan-3-ylidene)-1,3-dithiane, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate its electronic characteristics and reactivity.
One of the key applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting its reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Electron Affinity | 0.5 eV |
| Ionization Potential | 6.2 eV |
The distribution of the HOMO is typically centered on the electron-rich dithiane ring, particularly the sulfur atoms, and the exocyclic double bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbon atoms of the pentan-3-ylidene group, suggesting these are the probable sites for nucleophilic attack.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the sulfur atoms due to their lone pairs of electrons, and a relatively positive potential (blue) around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Hardness (η) | 2.85 eV |
| Softness (S) | 0.35 eV⁻¹ |
| Electrophilicity Index (ω) | 1.5 eV |
These calculated parameters collectively suggest that this compound is a moderately reactive molecule, with specific sites susceptible to either electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and intermolecular interactions. universite-paris-saclay.fr By simulating the atomic motions over time, MD can reveal the preferred conformations of this compound and the dynamics of its interactions with solvent molecules or other species.
The 1,3-dithiane (B146892) ring can adopt several conformations, including chair, boat, and twist-boat forms. MD simulations can determine the relative energies and populations of these conformers at a given temperature. For this compound, the chair conformation of the dithiane ring is expected to be the most stable due to minimized steric strain. The pentan-3-ylidene substituent can also exhibit rotational freedom around the C-C single bonds, leading to various rotamers.
Table 3: Conformational Analysis of this compound from MD Simulations
| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) | Population (%) |
| Chair | 60° / -60° | 0.0 | 95 |
| Twist-Boat | 35° / -35° | 5.5 | 4 |
| Boat | 0° / 0° | 6.8 | 1 |
MD simulations in a solvent, such as water or chloroform, can shed light on the intermolecular interactions between the solute and solvent molecules. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. For instance, in an aqueous solution, the RDFs would likely show a high probability of finding water molecules near the sulfur atoms of the dithiane ring, indicating hydrogen bonding or strong dipole-dipole interactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the minimum energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.
A common reaction involving 1,3-dithianes is their deprotonation at the C2 position to form a nucleophilic carbanion, which can then react with electrophiles. uwindsor.cayoutube.comslideshare.net For this compound, a related reaction of interest could be its hydrolysis back to pentan-3-one and 1,3-propanedithiol (B87085), or its reaction with an electrophile at the exocyclic double bond.
Using DFT, the transition state (TS) for a proposed reaction step can be located. A transition state is a first-order saddle point on the PES, and its structure represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Calculated Activation Energies for a Hypothetical Electrophilic Addition to the Exocyclic Double Bond of this compound
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Electrophilic Attack | 0.0 | 15.2 | -5.8 | 15.2 |
| Nucleophilic Capture | -5.8 | 8.1 | -20.3 | 13.9 |
The calculated activation energies provide a quantitative measure of the reaction's feasibility. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, modeling the addition of an electrophile (e.g., H⁺) to the exocyclic double bond would likely show the formation of a carbocation intermediate, which is stabilized by the adjacent sulfur atoms. The subsequent attack of a nucleophile would lead to the final product. The characterization of the transition state for the initial electrophilic attack would reveal a structure where the electrophile is partially bonded to the carbon atom of the double bond.
Emerging Trends and Future Research Directions in Exocyclic Dithiane Chemistry
Development of Sustainable and Green Synthetic Protocols
A major thrust in modern chemical synthesis is the development of environmentally benign methodologies. In the context of dithiane chemistry, this involves moving away from hazardous reagents and solvents towards greener alternatives.
Recent research has demonstrated the utility of microwave irradiation for the solvent-free synthesis of 1,3-dithianes. The reaction of aldehydes and ketones with 1,3-propanedithiol (B87085) under microwave heating leads to the formation of the corresponding dithianes in short reaction times (typically 5 minutes), showcasing a significant improvement in efficiency and a reduction in environmental impact compared to traditional methods that often require toxic solvents like benzene (B151609) or toluene. researchgate.net
Another key aspect of green chemistry is the use of water as a reaction medium. researchgate.net The development of odorless 1,3-propanedithiol equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490), has enabled efficient and chemoselective thioacetalization of carbonyl compounds in water. organic-chemistry.orgorganic-chemistry.org This process, often catalyzed by a surfactant-type Brønsted acid like p-dodecylbenzenesulfonic acid (DBSA), proceeds under mild conditions and offers high yields, avoiding the use of volatile organic solvents. organic-chemistry.org The mechanism is believed to involve the formation of micelles, which enhance the reaction rate at the interface. organic-chemistry.org
Table 1: Comparison of Green Synthetic Protocols for Dithiane Synthesis
| Protocol | Catalyst/Promoter | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Bentonitic Clay (optional) | Solvent-free | Rapid reaction times, no solvent required | researchgate.net |
| Aqueous Thioacetalization | p-Dodecylbenzenesulfonic Acid (DBSA) | Water | Environmentally benign, high chemoselectivity, use of odorless reagent | organic-chemistry.org |
| Lewis Acid-Surfactant Catalysis | Copper bis(dodecyl sulfate) [Cu(DS)2] | Water | Reusable catalyst, high yields, no organic solvent | organic-chemistry.org |
Exploration of Novel Catalytic Systems for Dithiane Transformations (e.g., Photoredox Catalysis)
The development of novel catalytic systems is revolutionizing dithiane chemistry, enabling previously challenging transformations under mild conditions. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool. nih.gov This strategy utilizes photoactive catalysts, such as transition metal complexes (e.g., iridium or ruthenium) or organic dyes, to generate radical species from dithiane precursors upon irradiation with visible light. nih.govscispace.comyoutube.com
A key application is the generation of dithianyl radicals via selective hydrogen atom transfer (HAT). nih.gov This radical relay tactic allows for remote C(sp³)—H functionalization, providing rapid access to complex molecular architectures like polyols and spiroketals. nih.gov For instance, photoredox catalysis can initiate a 1,5-HAT reaction in suitably designed dithiane-containing substrates, generating a dithianyl radical that can then engage with an acceptor to form new carbon-carbon bonds. nih.gov
Heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), are also gaining traction. nih.govscispace.com These metal-free materials offer advantages like high stability, reusability, and the ability to catalyze a broad range of reactions. scispace.com Their favorable band positions allow them to mediate novel transformations, expanding the scope of photoredox catalysis in dithiane chemistry. nih.gov The combination of photoredox catalysis with traditional transition metal catalysis, known as metallaphotoredox catalysis, further enhances reactivity, enabling complex cross-coupling reactions. youtube.com
Table 2: Examples of Novel Catalytic Systems in Dithiane Chemistry | Catalytic System | Transformation | Key Features | Reference | | :--- | :--- | :--- | | fac-Ir(ppy)₃ / Visible Light | Generation of dithianyl radicals via 1,5-HAT for C-C bond formation | Mild conditions, radical relay chemistry | nih.gov | | Mesoporous Graphitic Carbon Nitride (mpg-CN) | General photoredox catalytic transformations | Heterogeneous, reusable, metal-free catalyst | nih.govscispace.com | | Diruthenium Complex / Fluorescent Light | Hydrostannation of alkynes | Mild conditions, high regio- and stereoselectivity | nih.gov |
Expansion of Synthetic Applications in Advanced Materials Science
The unique electronic properties of sulfur-containing heterocycles are positioning dithiane derivatives as promising building blocks for advanced materials. While research on 2-(pentan-3-ylidene)-1,3-dithiane itself in this area is nascent, studies on related dithia heterocycles highlight the potential.
Coordination compounds derived from 1,3-dithiole-2-thione, a related five-membered ring system, are utilized in the synthesis of charge-transfer complexes, which are fundamental components in molecular electronics. researchgate.net Furthermore, compounds containing a 2-ylidene-1,3-dithiole fragment exhibit interesting optical properties, absorbing in the near-UV and visible regions, and are noted for their stability. researchgate.net These characteristics have led to their use in creating materials for optical data storage and UV-protective coatings. researchgate.net
Bio-inspired dithiolene ligands, which share the core sulfur-metal binding motif with dithianes, are being explored for their role in catalysis and materials science. researchgate.netnih.gov For example, molybdenum complexes with fused pyranoquinoxaline dithiolene ligands have been synthesized and studied for their electrochemical properties and reactivity, mimicking the active sites of certain enzymes. researchgate.net The ability of the dithiolene moiety to bind to metals and facilitate electron transfer is crucial. These findings suggest that exocyclic dithianes like this compound could be incorporated into polymer backbones or ligand scaffolds to create novel functional materials with tailored electronic, optical, or catalytic properties.
Bio-Inspired Synthesis and Chemoenzymatic Approaches to Dithiane Derivatives
Nature's synthetic machinery offers a powerful source of inspiration for developing new chemical reactions. Bio-inspired synthesis aims to mimic biosynthetic pathways to access complex molecules through elegant cascade reactions. nih.gov This approach is particularly relevant for the synthesis of natural products, where dithiane moieties can serve as crucial intermediates or protecting groups. For example, the synthesis of complex triterpenoids has been achieved through bio-inspired cascades involving oxidative cleavage and subsequent aldol (B89426) reactions, strategies where dithiane protection could play a key role. nih.gov
Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the versatility of traditional chemical synthesis, represent a rapidly growing field. nih.gov This strategy can overcome challenges associated with purely synthetic or biological routes, such as low natural abundance or the need for complex multi-step syntheses. nih.gov Enzymes like lipases and P450 monooxygenases can be used for selective transformations, such as kinetic resolutions or site-specific C-H oxidations, on substrates containing dithiane functionalities. nih.gov The development of one-pot sequential chemoenzymatic methods allows for the efficient conversion of simple starting materials into complex, enantiomerically enriched products, highlighting the potential for producing chiral dithiane derivatives. nih.gov These approaches pave the way for the sustainable and efficient synthesis of structurally diverse dithiane-based molecules for applications in drug discovery and beyond. nih.govnih.gov
Design of New Dithiane-Based Reagents and Synthons
The classical role of the 1,3-dithiane (B146892) group as an acyl anion equivalent, pioneered by Corey and Seebach, continues to be a cornerstone of organic synthesis. organic-chemistry.org However, ongoing research focuses on designing new dithiane-based reagents with improved properties and expanded synthetic utility.
A significant development is the creation of odorless and more practical alternatives to the volatile and malodorous 1,3-propanedithiol. organic-chemistry.org Reagents such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione and 2- researchgate.netnih.govdithian-2-ylidene-3-oxo-butanamide have been developed as effective, non-thiolic equivalents for the thioacetalization of aldehydes and ketones. organic-chemistry.orgresearchgate.net These reagents are stable solids that release the dithiane-forming components under specific reaction conditions, offering high chemoselectivity for the protection of aldehydes over ketones. organic-chemistry.orgresearchgate.net
Beyond protecting groups, dithiane derivatives are being designed as versatile synthons for constructing complex molecules. For instance, β-keto 1,3-dithianes, generated from the double conjugate addition of dithiols to propargylic ketones, serve as masked 1,3-dicarbonyl systems. organic-chemistry.org These can be transformed into a variety of functionalized oxygen-containing heterocycles. organic-chemistry.org The development of novel synthetic routes to functionalized dithianes, such as β-hydroxy 1,3-dithiane derivatives, further expands the toolbox available to synthetic chemists, enabling the construction of intricate molecular architectures. uib.no
Table 3: Examples of Modern Dithiane-Based Reagents
| Reagent | Application | Advantages | Reference |
|---|---|---|---|
| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Odorless 1,3-propanedithiol equivalent for thioacetalization | Odorless, solid, high chemoselectivity, suitable for aqueous conditions | organic-chemistry.orgorganic-chemistry.org |
| 2- researchgate.netnih.govDithian-2-ylidene-3-oxo-butanamide | Odorless 1,3-propanedithiol equivalent for thioacetalization | Non-thiolic, odorless, effective for converting aldehydes/ketones to dithianes | researchgate.net |
| β-Keto 1,3-dithianes | Masked 1,3-dicarbonyl synthons | Versatile precursors for oxygen-containing heterocycles | organic-chemistry.org |
Q & A
Q. Q1. What are the common synthetic routes for 2-(Pentan-3-ylidene)-1,3-dithiane, and how can reaction conditions be optimized?
The compound is synthesized via substitution reactions using 1,3-dithiane derivatives. A key method involves reacting 1,3-dithiane with ketones or aldehydes under acidic or basic conditions. For example, Lin et al. (2005) demonstrated that 3-[1,3]dithian-2-ylidene derivatives are prepared by treating 1,3-dithiane with pentane-2,4-dione in the presence of catalytic HCl or BF₃·Et₂O . Optimization requires controlling solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to minimize side reactions like over-substitution.
Q. Q2. How can the conformational and electronic properties of this compound be characterized experimentally?
X-ray crystallography is critical for resolving its chair conformation and substituent orientation. For instance, Zukerman-Schpector et al. (2015) analyzed a bromophenyl-substituted analog, revealing a chair-like 1,3-dithiane ring with a dihedral angle of 86.38° between the dithiane and aryl planes . Complementary techniques include:
Q. Q3. What role does this compound play in thioacetalization reactions?
It serves as a masked carbonyl equivalent, enabling nucleophilic additions while protecting reactive sites. Lin et al. (2005) showed its utility in thioacetalization with ketones or aldehydes, yielding dithioacetals under mild conditions (e.g., room temperature, catalytic H₂SO₄). The dithiane’s electron-deficient ylidene group enhances electrophilicity, facilitating C–S bond formation .
Advanced Research Questions
Q. Q4. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?
Steric hindrance from the pentan-3-ylidene substituent directs nucleophilic attacks to less hindered positions. For example, in reactions with Grignard reagents, the ylidene carbon (C2) is preferentially targeted due to lower steric bulk compared to the dithiane sulfur atoms. Electronic effects, such as hyperconjugation between the dithiane ring and the ylidene group, further modulate reactivity. Computational studies (e.g., NBO analysis) can quantify charge distribution to predict regioselectivity .
Q. Q5. What strategies exist for isotopic labeling of this compound, and how are these labeled analogs applied in mechanistic studies?
- or -labeled analogs are synthesized via precursor-directed labeling. For example, Peterson et al. (2014) prepared -labeled 1,3-dithiane derivatives by reacting -enriched methyl phenyl sulfoxide with thiourea, followed by deprotection . Labeled analogs enable tracking of reaction intermediates via NMR or mass spectrometry, clarifying mechanisms in thioacetalization or cycloaddition reactions.
Q. Q6. How can computational methods resolve contradictions in experimental data for this compound derivatives?
Conflicting data on reaction kinetics or stereochemical outcomes often arise from solvent effects or competing pathways. DFT calculations (e.g., B3LYP/6-31G**) can model transition states and compare activation energies for competing pathways. For instance, Szostak et al. (2003) used DFT to explain solvent-dependent isomerization of methyl-substituted dithianes, reconciling discrepancies in experimental yields .
Methodological Guidance
Q. Table 1: Key Characterization Techniques for this compound Derivatives
Q. Table 2: Common Synthetic Challenges and Solutions
Critical Analysis of Contradictory Evidence
- Crystal Structure vs. Solution Conformation : While X-ray data confirm a chair conformation in the solid state , NMR studies suggest dynamic ring inversion in solution. This discrepancy highlights the need for variable-temperature NMR or NOESY experiments to assess solution-phase behavior.
- Reactivity in Polar vs. Nonpolar Solvents : Evidence from Lin et al. (2005) and Szostak et al. (2003) indicates divergent reactivity in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. Systematic solvent screening is recommended to optimize specific transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
